2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole
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Overview
Description
2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole is an organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole typically involves the reaction of isoindoline derivatives with but-3-yn-1-yl halides under basic conditions. One common method is the nucleophilic substitution reaction where isoindoline is treated with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can convert the triple bond in the but-3-yn-1-yl group to a double or single bond.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the alkyne group.
Major Products Formed
Oxidation: Isoindole-1,3-dione derivatives.
Reduction: Alkenyl or alkyl isoindole derivatives.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structure.
Industry: Used in the synthesis of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole involves its interaction with molecular targets such as enzymes or receptors. The alkyne group can participate in click chemistry reactions, forming covalent bonds with biological molecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
But-3-yn-1-ol: A terminal acetylenic compound with a hydroxy group.
Isoindoline-1,3-dione: A compound with a similar isoindole core but with carbonyl groups at positions 1 and 3.
Uniqueness
2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole is unique due to the presence of the but-3-yn-1-yl group, which imparts distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H13N |
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Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-but-3-ynyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C12H13N/c1-2-3-8-13-9-11-6-4-5-7-12(11)10-13/h1,4-7H,3,8-10H2 |
InChI Key |
OKVYEPMLTJHNJS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCN1CC2=CC=CC=C2C1 |
Origin of Product |
United States |
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